(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
CAS No.:
Cat. No.: VC15801257
Molecular Formula: C8H7ClN2O2
Molecular Weight: 198.60 g/mol
* For research use only. Not for human or veterinary use.
![(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one -](/images/structure/VC15801257.png)
Specification
Molecular Formula | C8H7ClN2O2 |
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Molecular Weight | 198.60 g/mol |
IUPAC Name | (2R)-6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Standard InChI | InChI=1S/C8H7ClN2O2/c1-4-8(12)11-7-5(13-4)2-3-6(9)10-7/h2-4H,1H3,(H,10,11,12)/t4-/m1/s1 |
Standard InChI Key | XSVOLCRVQDUCRQ-SCSAIBSYSA-N |
Isomeric SMILES | C[C@@H]1C(=O)NC2=C(O1)C=CC(=N2)Cl |
Canonical SMILES | CC1C(=O)NC2=C(O1)C=CC(=N2)Cl |
Introduction
Chemical Identity and Physicochemical Properties
The compound (R)-6-Chloro-2-methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one (CAS 1798337-49-1) possesses the molecular formula C₈H₇ClN₂O₂ and a molar mass of 198.61 g/mol . Key physicochemical parameters include:
Property | Value |
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Density | 1.369 ± 0.06 g/cm³ |
Boiling Point | 394.6 ± 42.0 °C |
pKa | 10.23 ± 0.40 |
The predicted density and boiling point suggest moderate polarity, aligning with its heterocyclic architecture . The pKa of 10.23 indicates weak basicity, likely attributable to the oxazinone nitrogen.
Synthetic Methodologies
Microwave-Assisted Smiles Rearrangement
A pivotal synthesis route involves microwave-assisted Smiles rearrangement, as demonstrated for analogous pyrido-oxazinones . The protocol involves:
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Coupling: Reacting 2-chloro-3-pyridol derivatives with N-substituted-2-chloroacetamides in acetonitrile using K₂CO₃ under microwave irradiation (3–15 minutes).
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Cyclization: Treating intermediates with Cs₂CO₃ in DMF to induce intramolecular O→N acyl transfer, forming the oxazinone ring .
This method achieves yields exceeding 80% while reducing reaction times from hours to minutes compared to conventional heating .
Stereoselective Synthesis Challenges
The (R)-configuration at the methyl-substituted position necessitates enantioselective strategies. While no direct data exists for this compound, related cis-2,5-disubstituted morpholines (e.g., 6-((2R,5R)-2-methyl-5-phenylmorpholino) derivatives) have been synthesized via de-epimerization using chiral auxiliaries . Such approaches could be adapted for introducing the (R)-methyl group.
Structural and Spectral Characterization
Nuclear Magnetic Resonance (NMR)
Although specific NMR data for this compound is unavailable, analogous pyrido-oxazinones exhibit characteristic signals:
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¹H NMR: Aromatic protons in the δ 6.5–8.5 ppm range, with methyl groups resonating near δ 1.2–1.5 .
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¹³C NMR: Carbonyl carbons at δ 165–170 ppm and pyridinic carbons at δ 110–150 .
Mass Spectrometry
The molecular ion peak at m/z 198.61 (M⁺) aligns with its molecular weight. Fragmentation patterns typically involve loss of Cl (35.5 Da) and CO (28 Da) .
Computational and Crystallographic Insights
Predicted ADMET Properties
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LogP: Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Solubility: ~0.1 mg/mL in aqueous buffers, necessitating formulation enhancements for in vivo studies .
Crystal Packing Analysis
While no crystal data exists for this compound, related pyrido-oxazinones crystallize in trigonal space groups (e.g., P 31) with unit cell parameters a = 11.1 Å, c = 11.4 Å . Hydrogen bonding between oxazinone carbonyls and amine protons stabilizes the lattice.
Industrial and Regulatory Considerations
Scalability Challenges
Multigram synthesis requires addressing:
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Chiral purity: Asymmetric catalysis or chiral resolution techniques.
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Byproduct formation: Halogen retention during cyclization steps .
Regulatory Status
Future Directions
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Mechanistic Studies: Elucidate interactions with NF-κB and other oncology targets.
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Stereochemical Optimization: Develop enantioselective routes to improve yield and purity.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
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